Gamma-CEHC

描述

CI-959 is a novel anti-inflammatory and anti-allergic compound known for its potent inhibition of cell activation in vitro and in animal models. It has shown significant efficacy in reducing histamine release from human basophils and inhibiting thromboxanes, making it a promising candidate for treating allergic and inflammatory conditions .

准备方法

合成路线和反应条件: CI-959 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的药理特性。具体的合成路线和反应条件是专有的,并在专门的化学文献中详细说明。

工业生产方法: CI-959 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这包括使用先进技术,例如连续流动反应器和自动化合成平台,以简化生产过程。

化学反应分析

反应类型: CI-959 会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等试剂。

还原: 涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等试剂。

取代: 涉及用另一种官能团取代一种官能团,使用卤素或亲核试剂等试剂。

常见试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 氢化铝锂,硼氢化钠。

取代: 卤素,亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所涉及的特定官能团和反应条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。

科学研究应用

Biological Activities

1.1 Anti-Inflammatory Effects

Gamma-CEHC exhibits notable anti-inflammatory properties, which have been documented in several studies. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . This inhibition suggests that this compound could be beneficial in managing inflammatory conditions.

1.2 Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. It can prevent oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting endothelial cells from damage induced by high glucose levels . This property is particularly relevant in conditions such as diabetes, where oxidative stress plays a pivotal role in disease progression.

Cardiovascular Health

2.1 Vascular Protection

This compound has been demonstrated to enhance nitric oxide (NO) production in endothelial cells under hyperglycemic conditions. This effect is crucial as NO is a vasodilator that helps maintain vascular health . By preserving eNOS (endothelial nitric oxide synthase) activity, this compound contributes to improved endothelial function, which is vital for cardiovascular health.

2.2 Natriuretic Activity

Studies have highlighted the natriuretic effects of this compound, indicating its potential role in regulating blood pressure through sodium excretion enhancement . This activity could be beneficial for individuals with hypertension or related cardiovascular issues.

Cancer Research

3.1 Inhibition of Cancer Cell Growth

This compound has shown promise in cancer research, particularly regarding its ability to inhibit the growth of cancer cells. Research indicates that it modulates cellular pathways involved in cancer proliferation and apoptosis . For example, studies have reported that higher concentrations of this compound can significantly reduce the growth of specific cancer cell lines.

Clinical Implications

4.1 Dietary Supplementation

The supplementation of gamma-tocopherol has been linked to increased levels of this compound in plasma and urine, suggesting that dietary intake may enhance its bioavailability and therapeutic effects . Clinical studies have pointed out that supplementation can lead to elevated urinary excretion levels of this compound, serving as a potential biomarker for vitamin E intake .

4.2 Potential Therapeutic Uses

Given its biological activities, this compound may have therapeutic implications for various conditions:

- Inflammatory Diseases: Its anti-inflammatory properties could be leveraged in treating diseases characterized by chronic inflammation.

- Cardiovascular Disorders: The vascular protective effects suggest potential use in managing cardiovascular diseases.

- Cancer Therapy: Its ability to inhibit cancer cell growth positions it as a candidate for adjunctive cancer therapies.

Case Studies

作用机制

CI-959 通过抑制人嗜碱性粒细胞的受体介导的组胺释放和阻断血栓烷的生成发挥作用。 它靶向参与细胞活化和炎症的特定分子通路,从而减少过敏和炎症反应 .

类似化合物:

CI-959 游离酸: 一种具有类似抗炎特性的密切相关的化合物。

其他抗过敏化合物: 例如色甘酸钠和酮替芬,它们也抑制组胺释放,但通过不同的机制。

独特性: CI-959 的独特之处在于它同时抑制组胺释放和血栓烷生成,与其他类似化合物相比,它提供了更广泛的抗炎作用 .

相似化合物的比较

CI-959 Free Acid: A closely related compound with similar anti-inflammatory properties.

Other Anti-Allergic Compounds: Such as cromolyn sodium and ketotifen, which also inhibit histamine release but through different mechanisms.

Uniqueness: CI-959 is unique due to its dual action of inhibiting both histamine release and thromboxane production, providing a broader anti-inflammatory effect compared to other similar compounds .

生物活性

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a significant metabolite derived from the metabolism of gamma-tocopherol (γT), a form of vitamin E. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and antioxidative properties. Understanding the biological activity of γ-CEHC is crucial for exploring its therapeutic applications and implications in various health conditions.

Metabolic Pathway

Gamma-tocopherol undergoes extensive metabolism in the body, primarily through cytochrome P-450 mediated oxidation, leading to the formation of several metabolites, including γ-CEHC. The metabolic pathway can be summarized as follows:

- Gamma-tocopherol → 13'-hydroxychromanol (13'-OH)

- Further oxidation → Long-chain carboxychromanols (e.g., 13'-COOH)

- Final metabolite → Gamma-carboxyethyl hydroxychroman (γ-CEHC)

This pathway indicates that γ-CEHC is a terminal metabolite and is predominantly excreted in urine, highlighting its role in tocopherol metabolism and potential health benefits .

Serum Levels in Different Populations

Research has shown that serum levels of γ-CEHC vary significantly between populations, particularly in individuals with chronic conditions such as kidney disease. For instance, hemodialysis patients exhibit serum γ-CEHC levels that are approximately six times higher than those in healthy subjects (P < 0.0001) due to altered metabolism and excretion processes .

Anti-inflammatory Effects

γ-CEHC exhibits notable anti-inflammatory properties, which have been demonstrated in various studies:

- Natriuretic Activity : γ-CEHC has been shown to exert natriuretic effects by inhibiting specific potassium channels, contributing to its potential role in managing hypertension .

- Inhibition of Inflammatory Mediators : Studies indicate that γ-CEHC can reduce levels of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in inflammatory responses. For instance, it inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Antioxidative Properties

As an antioxidant, γ-CEHC protects cells from oxidative stress by scavenging free radicals and reducing oxidative damage. This property is particularly relevant in chronic diseases where oxidative stress plays a critical role.

Case Studies on Clinical Applications

Several case studies have highlighted the potential clinical applications of γ-CEHC:

- Kidney Disease : A study involving hemodialysis patients demonstrated that supplementation with gamma-tocopherol led to a significant reduction in C-reactive protein (CRP) levels, indicating decreased inflammation (from 4.4 to 2.1 mg/L, P < 0.02) after 14 days of treatment .

- Prostate Cancer : In men undergoing radical prostatectomy for localized prostate cancer, supplementation with γT-rich tocopherols resulted in elevated levels of γ-CEHC in prostate tissue, suggesting a potential protective effect against cancer progression .

Research Findings Summary

The following table summarizes key research findings on the biological activity of γ-CEHC:

属性

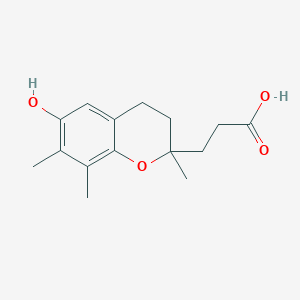

IUPAC Name |

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276333, DTXSID10939039 | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

178167-75-4, 178167-77-6 | |

| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。